molecular formula C6H3F2NO B14151255 4,6-Difluoropicolinaldehyde CAS No. 1239351-99-5

4,6-Difluoropicolinaldehyde

Cat. No.: B14151255
CAS No.: 1239351-99-5
M. Wt: 143.09 g/mol
InChI Key: HXACNQNQVKFTBK-UHFFFAOYSA-N
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Description

4,6-Difluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 4,6-dichloropicolinaldehyde using fluorinating agents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete substitution of chlorine atoms with fluorine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

4,6-Difluoropicolinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoropicolinaldehyde is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions and biological interactions. In medicinal chemistry, the compound’s ability to form stable interactions with biological targets, such as enzymes and receptors, is crucial for its efficacy as a potential therapeutic agent .

Comparison with Similar Compounds

    3,5-Difluoropicolinaldehyde: Similar structure but with fluorine atoms at the 3 and 5 positions.

    5-Fluoropicolinaldehyde: Contains a single fluorine atom at the 5 position.

    3,6-Difluoropicolinaldehyde: Fluorine atoms at the 3 and 6 positions .

Comparison: 4,6-Difluoropicolinaldehyde is unique due to the specific positioning of fluorine atoms, which influences its reactivity and interaction with other molecules. This positioning can lead to different electronic and steric effects compared to its analogs, making it suitable for specific applications where other fluorinated picolinaldehydes may not be as effective .

Properties

CAS No.

1239351-99-5

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

IUPAC Name

4,6-difluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3F2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H

InChI Key

HXACNQNQVKFTBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)F)F

Origin of Product

United States

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